

3-Nitroquinolin-4-ol CAS number 50332-66-6 information

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Compound of Interest

Compound Name: 3-Nitroquinolin-4-ol

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An In-depth Technical Guide to **3-Nitroquinolin-4-ol** (CAS: 50332-66-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Core Concepts

3-Nitroquinolin-4-ol, also known by its tautomeric name 3-nitro-4(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinolinone core functionalized with a nitro group at the C3 position, makes it a valuable intermediate for the synthesis of more complex molecules. The quinoline scaffold is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents, while the nitro group serves as a versatile chemical handle for further derivatization or as a potential pharmacophore. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety considerations, and a discussion of its role as a key building block in the development of novel therapeutics, particularly in the realms of antimalarial, antibiotic, and antineoplastic agents^{[1][2]}.

Physicochemical and Structural Properties

3-Nitroquinolin-4-ol exists as a tan or light beige to yellow solid at room temperature^{[2][3][4]}. It exhibits tautomerism, existing in equilibrium between the keto (quinolinone) and enol (quinolinol) forms, with the quinolinone form generally being predominant in the solid state. This characteristic is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Key Physicochemical Properties of **3-Nitroquinolin-4-ol**

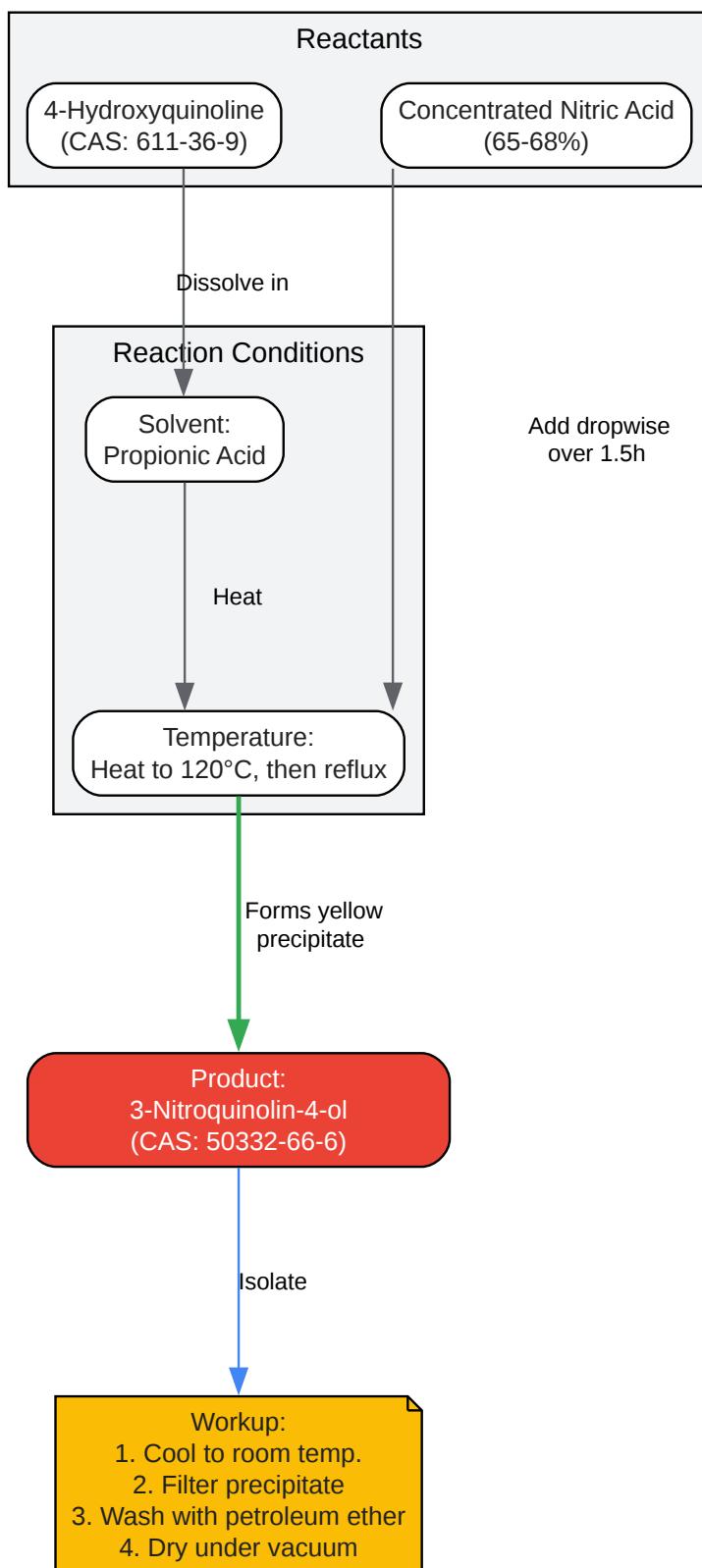
Property	Value	Source(s)
CAS Number	50332-66-6	[5][6][7]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[5][6][8]
Molecular Weight	190.16 g/mol	[6]
IUPAC Name	3-nitro-1H-quinolin-4-one	[6]
Synonyms	4-Hydroxy-3-nitroquinoline, 3-nitro-4-quinolinol	[3][4][6]
Appearance	White to Yellow to Green powder/crystal; Tan Solid	[3][4]
Melting Point	>300 °C	[2][4]
Boiling Point	312.3 - 334.7 °C (Predicted)	[4][5]
Purity	Typically >98% (Commercial)	[3][5]
Solubility	Slightly soluble in DMSO and DMF	[4][9]
Storage	Room Temperature, Inert Atmosphere	[2][4]

Synthesis and Characterization

The most direct and commonly cited method for the preparation of **3-Nitroquinolin-4-ol** is through the electrophilic nitration of 4-hydroxyquinoline. This reaction leverages the electron-rich nature of the quinolinone ring, which directs nitration to the C3 position.

Synthesis Workflow: Nitration of 4-Hydroxyquinoline

The synthesis involves the controlled addition of nitric acid to a solution of 4-hydroxyquinoline in propionic acid, which acts as both a solvent and a medium for the reaction. Heating the mixture facilitates the reaction, leading to the precipitation of the desired product.

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Caption: Synthesis workflow for **3-Nitroquinolin-4-ol** via nitration.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the nitration of 4-hydroxyquinoline[[2](#)][[4](#)].

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 5.0 g (34.48 mmol) of 4-hydroxyquinoline in 40 mL of propionic acid.
- Heating: Heat the solution to 120 °C with stirring.
- Nitrating Agent Preparation: In a separate beaker, carefully dilute 3.5 mL (approx. 41.38 mmol) of concentrated nitric acid (65-68%) with a small amount of propionic acid.
- Addition: Add the diluted nitric acid solution dropwise to the heated 4-hydroxyquinoline solution over a period of 1.5 hours. A yellow precipitate should begin to form approximately 15 minutes into the addition[[4](#)].
- Reaction Completion: After the addition is complete, add an additional 20 mL of propionic acid to the mixture and bring it to reflux. Maintain reflux for 1 hour to ensure the reaction goes to completion.
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material (4-hydroxyquinoline)[[4](#)].
- Isolation: Stop heating and allow the reaction mixture to cool to room temperature.
- Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove residual propionic acid and other impurities.
- Drying: Dry the resulting yellow solid under vacuum to yield **3-Nitroquinolin-4-ol**. (Reported yield: 5.28 g, 80.7%)[[4](#)].

Analytical Characterization Protocol

While specific spectral data is not widely published, the structural confirmation of the synthesized **3-Nitroquinolin-4-ol** would be achieved through a standard suite of spectroscopic techniques.

Table 2: Standard Methodologies for Structural Elucidation

Technique	Sample Preparation	Purpose & Expected Observations
¹ H NMR	Dissolve 5-10 mg in DMSO-d ₆ .	To identify proton environments. Expect signals in the aromatic region (7-9 ppm) corresponding to the quinoline ring protons and a broad singlet for the N-H proton. The C2-H proton signal, present in the starting material, will be absent.
¹³ C NMR	Use the same sample as ¹ H NMR.	To identify unique carbon atoms. Expect signals for the 9 carbons of the quinoline core, including carbonyl (C=O) and C-NO ₂ signals at characteristic chemical shifts.
FT-IR	Analyze as a KBr pellet or using an ATR accessory.	To identify functional groups. Expect characteristic vibrational bands for N-H stretching (broad, ~3200-3400 cm ⁻¹), C=O stretching (~1650 cm ⁻¹), aromatic C=C stretching (~1600 cm ⁻¹), and asymmetric/symmetric N-O stretching of the nitro group (~1550 and ~1350 cm ⁻¹).
Mass Spec (MS)	Use ESI or EI ionization.	To confirm molecular weight and fragmentation. Expect a molecular ion peak [M+H] ⁺ at m/z 191.04 or [M] ⁺ at m/z 190.16, confirming the molecular formula C ₉ H ₆ N ₂ O ₃ ^[6] .

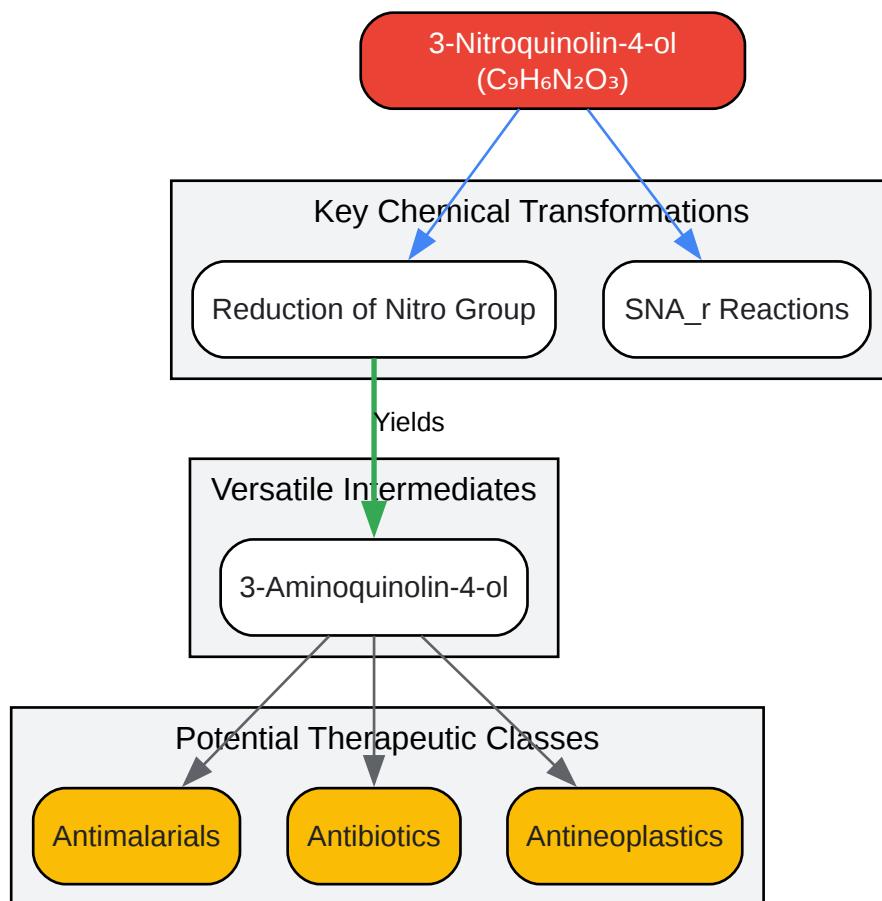
Applications in Drug Development and Medicinal Chemistry

3-Nitroquinolin-4-ol is primarily utilized as a chemical intermediate[1]. Its value stems from the reactivity of its functional groups, which allows for the construction of more elaborate molecular architectures.

Role as a Synthetic Intermediate

The quinolinone core is a foundational element in many antimalarial drugs (e.g., Chloroquine derivatives) and fluoroquinolone antibiotics. The nitro group at the C3 position is a key functional handle for several reasons:

- Reduction to Amine: The nitro group can be readily reduced to an amine (-NH₂). This amine is a versatile nucleophile, enabling the introduction of a wide variety of side chains, peptide couplings, or the formation of new heterocyclic rings fused to the quinoline core[10].
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group can activate the quinoline ring for nucleophilic substitution reactions, allowing for further functionalization.



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Caption: Logical workflow from core compound to potential applications.

Biological Context of the Nitroaromatic Scaffold

Nitro-containing molecules possess a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects[11]. The mechanism often involves the *in-vivo* reduction of the nitro group to produce reactive nitroso and superoxide species, which can induce cellular damage in target pathogens or cancer cells[11]. While the specific activity of **3-Nitroquinolin-4-ol** is not extensively documented, its structure is analogous to other nitroaromatics investigated for therapeutic purposes, making its derivatives prime candidates for biological screening in these areas.

Safety, Handling, and Storage

Proper handling of **3-Nitroquinolin-4-ol** is essential due to its potential hazards. The compound is classified as an irritant and is toxic if swallowed.

Table 3: GHS Safety and Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[4] [5]
Signal Word	Warning	[4] [5]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[5] [6]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4] [5]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Work in a well-ventilated area or fume hood.	
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[2] [5]

Conclusion

3-Nitroquinolin-4-ol (CAS 50332-66-6) is a well-defined chemical entity whose primary value lies in its role as a versatile synthetic intermediate. Its straightforward synthesis from 4-hydroxyquinoline and the strategic placement of the nitro group on the pharmaceutically relevant quinolinone scaffold make it a key building block for drug discovery pipelines. Researchers and drug development professionals can leverage this compound to access a diverse library of novel quinoline derivatives for screening as potential antimalarial, antibiotic, and antineoplastic agents. Adherence to strict safety protocols is mandatory when handling this compound.

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